![molecular formula C12H10ClNO2S B2808179 (2-chloro-6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)(furan-2-yl)methanone CAS No. 2034223-68-0](/img/structure/B2808179.png)
(2-chloro-6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)(furan-2-yl)methanone
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Overview
Description
(2-chloro-6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)(furan-2-yl)methanone is a compound that has been studied for its potential use in scientific research.
Scientific Research Applications
Synthesis of Antiplatelet and Antithrombotic Drugs
The compound is closely related to the synthesis of (S)-clopidogrel, a potent thienopyridine-class antithrombotic and antiplatelet drug. The synthetic community has been provoked to devise facile synthetic approaches for (S)-clopidogrel due to its significant pharmaceutical activities and the demand for this drug. Various synthetic methods reported in the literature have been summarized, discussing the pros and cons of each methodology. This information is crucial for further developments in synthetic methodologies for (S)-clopidogrel and to create new synthesis ideas (Saeed et al., 2017).
Importance in Medicinal Chemistry
Furan and thiophene rings, to which the compound is structurally related, play a prominent role in drug design as structural units of bioactive molecules. The importance of furan-2-yl and thien-2-yl substituents in the medicinal chemistry of purine and pyrimidine nucleobases, nucleosides, and selected analogues has been emphasized. These heteroaryl substituents significantly impact the activity profiles of these compounds, making them candidates for antiviral, antitumor, antimycobacterial, or antiparkinsonian applications (Ostrowski, 2022).
Role in Organic Synthesis and Catalysis
The diverse functionality of heterocyclic N-oxide molecules, including those derived from pyridine and indazole, highlights the potential of compounds like "(2-chloro-6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)(furan-2-yl)methanone" in organic synthesis, catalysis, and drug development. These compounds are vital for forming metal complexes, designing catalysts, asymmetric catalysis and synthesis, and possessing significant biological importance for their anticancer, antibacterial, and anti-inflammatory activities (Li et al., 2019).
Potential in New Generation Polymers and Functional Materials
The conversion of biomass-derived furfurals into cyclopentanones and their derivatives, including furan derivatives, opens avenues for synthesizing a new generation of polymers, functional materials, and fuels. This sustainable approach emphasizes the importance of furan derivatives as an alternative feedstock for the chemical industry, potentially replacing non-renewable hydrocarbon sources (Chernyshev et al., 2017).
Mechanism of Action
Mode of Action
It’s known that many compounds with similar structures interact with their targets by forming covalent bonds, disrupting normal cellular functions .
Biochemical Pathways
Compounds with similar structures have been shown to affect various biochemical pathways, including those involved in cell signaling, metabolism, and gene expression .
Result of Action
Compounds with similar structures have been shown to induce various cellular responses, including changes in cell morphology, proliferation, and apoptosis .
properties
IUPAC Name |
(2-chloro-6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)-(furan-2-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10ClNO2S/c13-11-6-8-7-14(4-3-10(8)17-11)12(15)9-2-1-5-16-9/h1-2,5-6H,3-4,7H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MBAMXKHGMGIRLE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=C1SC(=C2)Cl)C(=O)C3=CC=CO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10ClNO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.73 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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